N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide
CAS No.: 850932-27-3
Cat. No.: VC7461919
Molecular Formula: C17H12ClF3N2O3S
Molecular Weight: 416.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850932-27-3 |
|---|---|
| Molecular Formula | C17H12ClF3N2O3S |
| Molecular Weight | 416.8 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide |
| Standard InChI | InChI=1S/C17H12ClF3N2O3S/c18-12-6-5-10(17(19,20)21)7-14(12)23-16(24)9-27(25,26)15-8-22-13-4-2-1-3-11(13)15/h1-8,22H,9H2,(H,23,24) |
| Standard InChI Key | JNGSHYBFCJDOAH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Structurally, it combines a chloro-substituted phenyl ring, a trifluoromethyl group, and an indole-based sulfonamide moiety. These features contribute to its chemical stability and biological activity.
Synthesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide typically involves:
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Base Reaction: The initial reaction between 2-chloro-5-(trifluoromethyl)aniline and a sulfonylating agent.
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Indole Coupling: The introduction of the indole moiety through electrophilic substitution.
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Acetylation: Final acetylation to form the acetamide group.
These steps are conducted under controlled conditions to ensure high yield and purity.
Potential Applications
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Anti-inflammatory Properties: Molecular docking studies suggest that similar compounds target enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation pathways .
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Anticancer Potential: Related sulfonamides have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 and HeLa .
Mechanism of Action
The compound's activity likely arises from its ability to interact with specific proteins or enzymes via hydrogen bonding and hydrophobic interactions facilitated by its indole and sulfonamide groups.
Analytical Data
These analytical methods are crucial for confirming the identity and quality of the compound.
Toxicity Studies
Preliminary data indicate that compounds with similar structures exhibit moderate toxicity toward normal cell lines, necessitating further optimization for therapeutic use.
Stability
The compound demonstrates good metabolic stability due to its electron-withdrawing substituents, reducing susceptibility to enzymatic degradation .
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